molecular formula C6H2Br2FI B1410404 1,3-Dibromo-2-fluoro-4-iodobenzene CAS No. 1804417-87-5

1,3-Dibromo-2-fluoro-4-iodobenzene

Cat. No.: B1410404
CAS No.: 1804417-87-5
M. Wt: 379.79 g/mol
InChI Key: PKWNDVYDEUEQTD-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-fluoro-4-iodobenzene is an organic chemical compound with the molecular formula C6H2Br2FI. This compound is a halogenated benzene derivative, containing two bromine atoms, one fluorine atom, and one iodine atom attached to a benzene ring. It is commonly used in various scientific experiments and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2-fluoro-4-iodobenzene can be synthesized through several methods. One common method involves the diazotization reaction of 2-fluoro-4-iodoaniline, followed by bromination . The reaction conditions typically include the use of sodium nitrite and hydrochloric acid for diazotization, and bromine or a brominating agent for the bromination step.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-fluoro-4-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where one of the halogen atoms is replaced by another substituent.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine), acids (e.g., sulfuric acid), and catalysts (e.g., iron(III) chloride).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine can yield 1,3-dibromo-2-chloro-4-iodobenzene .

Scientific Research Applications

1,3-Dibromo-2-fluoro-4-iodobenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of halogenated organic compounds and their interactions with biological systems.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2-fluoro-4-iodobenzene involves its ability to participate in electrophilic aromatic substitution reactions. The presence of multiple halogen atoms on the benzene ring makes it highly reactive towards electrophiles. The molecular targets and pathways involved include the aromatic ring and the halogen atoms, which facilitate the formation of cationic intermediates during the reaction .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-fluoro-1-iodobenzene: Similar in structure but with different positions of the halogen atoms.

    1,3-Dibromo-2-chloro-5-fluoro-4-iodobenzene: Contains a chlorine atom instead of a fluorine atom.

Uniqueness

1,3-Dibromo-2-fluoro-4-iodobenzene is unique due to its specific arrangement of halogen atoms, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic applications and research studies.

Properties

IUPAC Name

1,3-dibromo-2-fluoro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FI/c7-3-1-2-4(10)5(8)6(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWNDVYDEUEQTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)F)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801287522
Record name Benzene, 1,3-dibromo-2-fluoro-4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801287522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1804417-87-5
Record name Benzene, 1,3-dibromo-2-fluoro-4-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1804417-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3-dibromo-2-fluoro-4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801287522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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